

Actinium-225: A Technical Guide for Targeted Alpha Therapy

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Compound of Interest		
Compound Name:	PSMA-trillium	
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This document provides a comprehensive technical overview of Actinium-225 (Ac-225), a radionuclide of significant interest for Targeted Alpha Therapy (TAT). TAT is an emerging and powerful form of cancer treatment that utilizes alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells, minimizing damage to surrounding healthy tissues.[1][2] Ac-225 is particularly compelling due to its relatively long half-life and a decay chain that releases four high-energy alpha particles, resulting in a cascade of difficult-to-repair double-strand DNA breaks in target cells.[1][2][3]

This guide details the core properties of Ac-225, including its decay characteristics, production methods, chelation and radiolabeling chemistry, quality control procedures, and a summary of its application in preclinical and clinical settings.

Physical and Nuclear Properties of Actinium-225

Actinium-225 is an alpha-emitting isotope with a half-life of 9.92 days.[1] This half-life is advantageous as it is long enough to allow for production, shipment, and radiopharmaceutical preparation.[4] The therapeutic potency of Ac-225 is significantly amplified by its decay cascade, which involves six short-lived daughter radionuclides, ultimately decaying to the stable Bismuth-209.[5] This process results in the net emission of four alpha particles, making it exceptionally effective at inducing cell death.[5][6]

Decay Characteristics



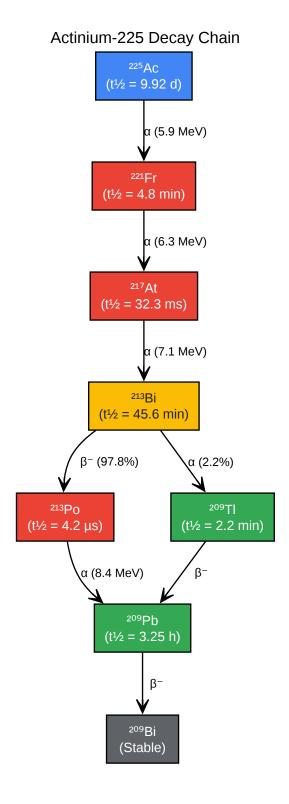
The decay of a single Ac-225 atom releases a significant amount of energy, primarily through its four alpha particle emissions. The high linear energy transfer (LET) and short path length (40-100 μ m) of these alpha particles lead to dense ionization and highly localized damage within the target tumor tissue.[1][3] The key properties of the Ac-225 decay chain are summarized in the table below.

Isotope	Half-Life (t½)	Decay Mode	Primary Emission Energy (MeV)	Gamma Emissions for Imaging (keV)
Actinium-225 (²²⁵ Ac)	9.919 days[7]	α	5.935[7]	-
Francium-221 (²²¹ Fr)	4.8 min[1][5]	α	6.3[1]	218 (11.6%)[5][8]
Astatine-217 (²¹⁷ At)	32.3 ms[5]	α	7.1[1]	-
Bismuth-213 (²¹³ Bi)	45.6 min[1][5]	β ⁻ (97.8%), α (2.2%)[8]	β ⁻ : 1.4 (max)[1], α: 5.8[1]	440 (26.1%)[5][8]
Polonium-213 (²¹³ Po)	4.2 μs[5]	α	8.4[1]	-
Thallium-209 (²⁰⁹ TI)	2.2 min[5]	β-	0.659 (max)[5]	-
Lead-209 (²⁰⁹ Pb)	3.25 hours[5]	β-	0.198 (max)[5]	-
Bismuth-209 (²⁰⁹ Bi)	Stable[5]	-	-	-
(Data compiled from multiple sources[1][5][7]				

Actinium-225 Decay Chain Visualization

The following diagram illustrates the sequential decay of Actinium-225 to stable Bismuth-209.





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Actinium-225 decay cascade to stable Bismuth-209.

Production of Actinium-225



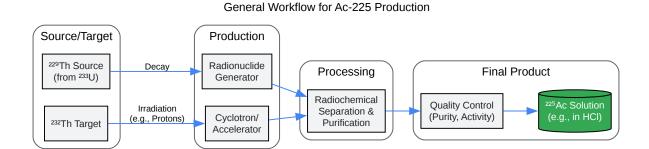
A significant challenge for the widespread clinical application of Ac-225 has been its limited global supply.[9] Several methods are used and are under development to increase availability.

Production Method	Target Material	Reaction	Advantages	Disadvantages
²²⁹ Th Generator	²³³ U / ²²⁹ Th	Natural decay	High radionuclidic purity Ac-225.[2]	Supply is limited by the availability of legacy ²³³ U stocks.[10][11]
Thorium Spallation	²³² Th	²³² Th(p,x) ²²⁵ Ac	Utilizes abundant ²³² Th target material.[10][12]	High-energy protons required; can co-produce Ac-227 impurity. [12][13]
Radium Irradiation	²²⁶ Ra	¹ . ²²⁶ Ra(p,2n) ²²⁵ Ac	Direct production route.	Requires handling of highly radioactive ²²⁶ Ra targets.
² . ²²⁶ Ra(γ,n) ²²⁵ Ra → ²²⁵ Ac	Photonuclear reaction.	Cross-section data is limited; requires high- intensity electron beams.[10]		

Production Workflow Overview

The general workflow for producing Ac-225 for clinical use involves several key stages, from target irradiation to final quality control.





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Generalized workflow for Ac-225 production.

Radiochemistry and Experimental Protocols

The large ionic radius of the Ac³⁺ ion (1.12 Å) presents a significant challenge for stable chelation, which is crucial for preventing the release of free Ac-225 in vivo and minimizing off-target toxicity.[4][14]

Chelation Chemistry

While acyclic chelators like DTPA and cyclic chelators like DOTA have been used, they can exhibit suboptimal stability for Ac-225.[15] This has driven the development of novel chelators, such as macropa, designed to better accommodate the large actinium ion.[4][15]



Chelator	Туре	Key Characteristics
DOTA	Macrocyclic	Current state-of-the-art for many clinical applications, but complex stability with Ac-225 can be a concern.[4]
DTPA	Acyclic	Forms less stable complexes with Ac-225, leading to potential in vivo release of the radionuclide.[15]
Macropa	Macrocyclic	Larger ring size provides a better fit for the Ac ³⁺ ion, forming highly stable complexes at room temperature.[4][15]
DOTPA	Macrocyclic	An expanded macrocycle being investigated for improved Ac-225 stability.[1]

Experimental Protocol: Radiolabeling of PSMA-617 with Ac-225

This section provides a representative protocol for the radiolabeling of a DOTA-conjugated targeting molecule, a critical step in the preparation of an Ac-225 radiopharmaceutical.

Objective: To conjugate Ac-225 to the DOTA-chelator of the PSMA-617 peptide for use in targeted alpha therapy.

Materials:

- Actinium-225 nitrate (²²⁵Ac(NO₃)₃) in 0.1 M HCl.[16]
- PSMA-617 peptide conjugated with DOTA.
- Reaction Buffer: Tetramethylammonium acetate (TMAA) or TRIS buffer.[16][17]



- Quencher/Stabilizer: L-ascorbic acid, gentisic acid.[17][18]
- Sterile, metal-free reaction vials.
- Heating block or microwave system.[16]
- pH indicator strips.

Methodology:

- Preparation: In a sterile, metal-free vial, add the required activity of Ac-225 (e.g., 3.7 MBq).
 The activity should be accurately measured using a dose calibrator, allowing for secular equilibrium with its daughters.[17]
- Buffering: Add the reaction buffer (e.g., 2 M TMAA or 15 mM TRIS) to the vial to adjust the pH. The optimal pH for labeling is typically between 5.5 and 8.5, depending on the specific protocol.[16][17] Verify the pH of the reaction mixture.
- Peptide Addition: Add the PSMA-617 targeting peptide (e.g., 100 μg) to the reaction mixture.
 [17] The molar activity (ratio of radioactivity to the amount of peptide) is a critical parameter to control.
- Stabilization: Add a quencher such as L-ascorbic acid to prevent radiolysis of the peptide.
 [17]
- Incubation: Heat the reaction mixture. Optimal conditions are typically achieved at temperatures above 80°C for 15-30 minutes.[16][18] Some newer protocols with highly stable chelators may proceed at lower temperatures (e.g., 37°C).[17]
- Quality Control: After incubation, the radiochemical yield (RCY) and radiochemical purity
 (RCP) must be determined. This is typically performed using radio-Thin Layer
 Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC).[13][18]
 A radiochemical purity of >95% is generally required for clinical use.[13]

Mechanism of Action and Dosimetry

The therapeutic effect of Ac-225 is driven by the high-energy alpha particles emitted during its decay. This section outlines the biological mechanism and key dosimetric considerations.



Biological Signaling and Cytotoxicity

Mechanism of Ac-225 Targeted Alpha Therapy [225Ac]Ac-PSMA-617 Binding **PSMA** Receptor on Cancer Cell Internalization (Endocytosis) ²²⁵Ac Decay Cascade Emission of 4 α -particles High LET Damage Cell Nucleus (DNA) Complex Double-Strand **DNA Breaks** Induces Cell Death (Apoptosis)

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Cellular mechanism of action for Ac-225 TAT.

The process begins with the binding of the Ac-225 labeled radiopharmaceutical to a specific receptor overexpressed on cancer cells (e.g., PSMA).[1] Following binding, the complex is often internalized. As Ac-225 and its daughters decay, they emit alpha particles that traverse the cell, causing dense and complex double-strand breaks in the DNA. This severe damage is difficult for the cell to repair and effectively triggers apoptosis (programmed cell death).[2]

Dosimetry

Dosimetry for Ac-225 is complex due to its chain of daughter nuclides. A key consideration is the potential for daughter atoms to be released from the chelator due to the recoil energy of the alpha decay.[19][20] This redistribution can lead to off-target radiation doses, particularly to organs like the kidneys and salivary glands.[1][21] Dosimetry estimates often use a relative biological effectiveness (RBE) factor (typically around 5) to account for the higher biological damage of alpha particles compared to beta or gamma radiation.[21][22]

Example Dosimetry Estimates for 1 MBq of [225Ac]Ac-PSMA-617 (RBE=5):

Salivary Glands: 2.3 Sv[21][22]

Kidneys: 0.7 Sv[21][22]

Red Marrow: 0.05 Sv[21][22]

Preclinical and Clinical Applications

Ac-225 based TAT has shown remarkable promise in treating various cancers, particularly in late-stage, metastatic disease.

Summary of Clinical Investigations



Cancer Type	Targeting Molecule	Key Findings & Status
Metastatic Castration- Resistant Prostate Cancer (mCRPC)	PSMA-617, PSMA-I&T, J591	Significant anti-tumor activity and durable responses observed. Dose-limiting toxicity is often xerostomia (dry mouth) due to uptake in salivary glands.[1][22][23][24] A treatment activity of 100 kBq/kg per cycle is often used. [23]
Acute Myeloid Leukemia (AML)	Lintuzumab (anti-CD33 Ab)	Phase I studies demonstrated objective responses in patients with relapsed/refractory AML. [23][25]
Neuroendocrine Tumors	DOTATOC	Early clinical trials have investigated Ac-225-DOTATOC for patients with neuroendocrine tumors.[6][26]
Gliomas	Anti-CD11b Antibody	Preclinical studies show increased survival in mouse models, especially in combination with immune checkpoint inhibitors.[27]

Challenges and Future Directions

Despite promising results, the field faces several hurdles:

- Supply: Increasing the global supply of Ac-225 is paramount for broader clinical use.[9]
- Daughter Redistribution: Developing more stable chelation strategies or methods to mitigate the effects of recoiled daughters is a key area of research.[1]
- Dosimetry: Refining dosimetric models to accurately predict both tumor and normal tissue doses is critical for personalized treatment planning.[28]



 Toxicity Management: Strategies to reduce off-target toxicities, such as xerostomia in PSMAtargeted therapy, are needed.

Future work will focus on addressing these challenges through the development of novel chelators, alternative production routes, and combination therapies, such as pairing TAT with immunotherapy to enhance anti-tumor responses.[1]

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